molecular formula C16H14N6O2S2 B2381326 4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034427-16-0

4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2381326
CAS RN: 2034427-16-0
M. Wt: 386.45
InChI Key: ZAJWHZCNKZYHJX-UHFFFAOYSA-N
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Description

The compound “4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several heterocyclic moieties, including a pyrazole ring, a triazole ring, and a thiophene ring . These types of structures are often found in biologically active compounds and are frequently used in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The pyrazole and triazole rings are both five-membered rings containing nitrogen atoms, while the thiophene ring is a five-membered ring containing a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various heterocycles and the sulfonamide group. These groups can participate in a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and sulfur atoms could make the compound polar and potentially soluble in water .

Scientific Research Applications

Anti-Inflammatory, Analgesic, and Antioxidant Activities

4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide derivatives have been explored for their potential in various pharmacological activities. A study by Küçükgüzel et al. (2013) synthesized a series of these derivatives and evaluated them for their anti-inflammatory, analgesic, antioxidant, and anticancer activities. The research found that some derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Anticancer Activity

Several studies have explored the anticancer properties of these compounds. Alqasoumi et al. (2009) synthesized novel derivatives to evaluate their antitumor activity, with some compounds showing effectiveness exceeding that of the reference drug doxorubicin (Alqasoumi et al., 2009). Gomha et al. (2016) synthesized a series of derivatives that showed promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).

Antimicrobial Properties

These derivatives have also been studied for their antimicrobial properties. Abdel-Wahab et al. (2017) synthesized novel compounds that exhibited good antimicrobial activities against various microorganisms (Abdel-Wahab et al., 2017). Similarly, Shaikh et al. (2014) found that some of the synthesized compounds showed significant antimicrobial activity (Shaikh et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the biological activity of many compounds containing pyrazole, triazole, and thiophene rings, this compound could be of interest in the development of new drugs . Further studies would be needed to determine its biological activity and potential therapeutic uses.

properties

IUPAC Name

4-pyrazol-1-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S2/c23-26(24,16-4-2-14(3-5-16)21-8-1-7-17-21)18-10-13-11-22(20-19-13)15-6-9-25-12-15/h1-9,11-12,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJWHZCNKZYHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

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